AChE Inhibitory Potency: Cyclohexyl vs Benzyl
In electric eel acetylcholinesterase (AChE) Ellman assays, N-cyclohexylthiolan-3-amine demonstrates an IC50 of 89 nM, whereas the N-benzyl congener (N-benzylthiolan-3-amine) exhibits an IC50 of 55 nM [1]. The 38% lower potency (1.6-fold difference) of the cyclohexyl derivative reflects the impact of saturated versus aromatic N-substituent topology on AChE active-site accommodation. Notably, the cyclohexyl-substituted compound achieves this level of AChE inhibition while maintaining markedly greater selectivity over MAO enzymes relative to the benzyl analog, as detailed in Evidence_Item 2.
Comparator: N-benzyl congener IC50 55 nM
| Evidence Dimension | AChE inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 89 nM |
| Comparator Or Baseline | N-benzylthiolan-3-amine: IC50 = 55 nM |
| Quantified Difference | 1.6-fold lower potency (89 vs 55 nM) |
| Conditions | Electric eel AChE; acetylthiocholine iodide substrate; Ellman assay |
Why This Matters
This head-to-head comparison enables rational selection based on AChE potency requirements—where maximal AChE inhibition is paramount, the benzyl congener may be preferred; where selectivity over off-target amine oxidases is critical, the cyclohexyl derivative offers superior profile.
- [1] BindingDB. BDBM50111769 (N-cyclohexylthiolan-3-amine) and BDBM50430726 (N-benzylthiolan-3-amine). AChE IC50 comparison. View Source
